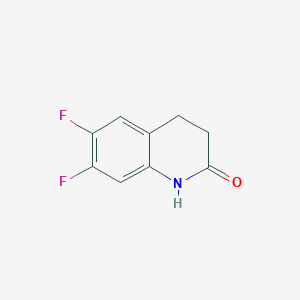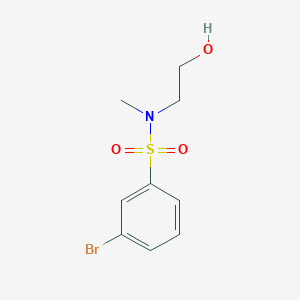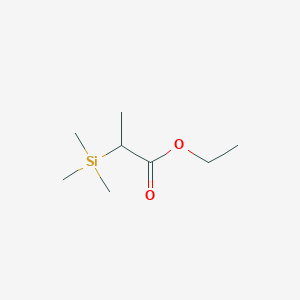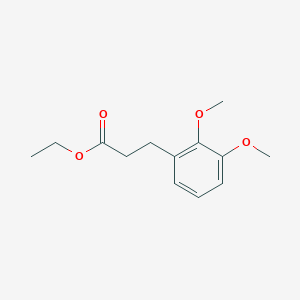![molecular formula C17H23BrN4O B8740185 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol CAS No. 1013099-51-8](/img/structure/B8740185.png)
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is a complex organic compound with a unique structure that includes a brominated pyrimidine ring, a pyrrole moiety, and a cyclohexanol group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol typically involves multi-step organic reactions. The process begins with the bromination of a pyrimidine precursor, followed by the introduction of the pyrrole group through a substitution reaction. The final step involves the formation of the cyclohexanol moiety through a reduction reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexanol group.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol involves its interaction with specific molecular targets. The brominated pyrimidine ring and pyrrole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanol group may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-4-(5-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
- cis-4-(5-Fluoro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
Uniqueness
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
1013099-51-8 |
|---|---|
Formule moléculaire |
C17H23BrN4O |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[[5-bromo-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C17H23BrN4O/c1-10-4-5-11(2)22(10)17-19-12(3)15(18)16(21-17)20-13-6-8-14(23)9-7-13/h4-5,13-14,23H,6-9H2,1-3H3,(H,19,20,21) |
Clé InChI |
ULYWRYMKLSKBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC(=C(C(=N2)NC3CCC(CC3)O)Br)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
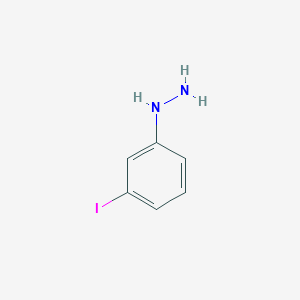
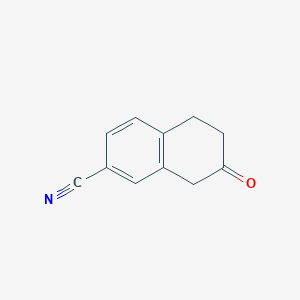
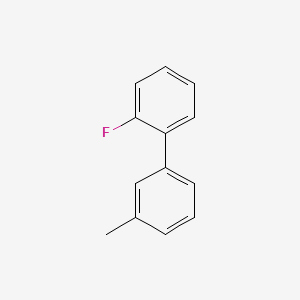
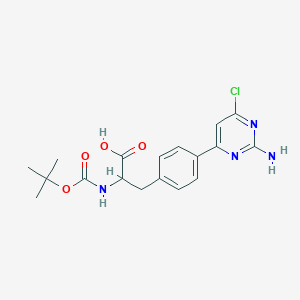
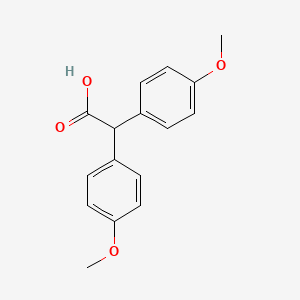
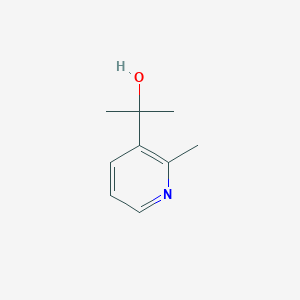
![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)
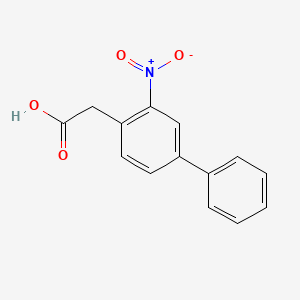
![4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine](/img/structure/B8740156.png)
![10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid](/img/structure/B8740164.png)
